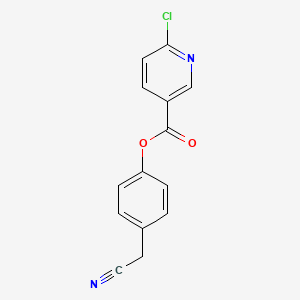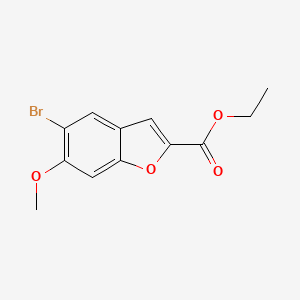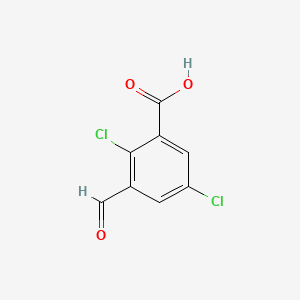
2,5-Dichloro-3-formylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4Cl2O3 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 5th positions, and a formyl group is substituted at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-formylbenzoic acid typically involves the chlorination of 3-formylbenzoic acid. One common method is the reaction of 3-formylbenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 5th positions.
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the use of thionyl chloride for chlorination, followed by hydrolysis to obtain the desired product. This method is advantageous due to its high yield and relatively simple reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-3-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,5-Dichloro-3-carboxybenzoic acid.
Reduction: 2,5-Dichloro-3-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dichloro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3-formylbenzoic acid depends on its chemical reactivity. The formyl group can participate in various reactions, such as nucleophilic addition, which can lead to the formation of new bonds and functional groups. The chlorine atoms can undergo substitution reactions, allowing for the introduction of different substituents. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-2-formylbenzoic acid
- 2,4-Dichloro-3-formylbenzoic acid
- 2,6-Dichloro-3-formylbenzoic acid
Uniqueness
2,5-Dichloro-3-formylbenzoic acid is unique due to the specific positioning of the chlorine atoms and the formyl group. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain synthetic applications. The compound’s ability to undergo selective reactions makes it a valuable intermediate in the synthesis of various organic molecules.
Propriétés
Formule moléculaire |
C8H4Cl2O3 |
|---|---|
Poids moléculaire |
219.02 g/mol |
Nom IUPAC |
2,5-dichloro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4Cl2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
Clé InChI |
QTCFWOLQDDWGNC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=O)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate](/img/structure/B14012367.png)
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
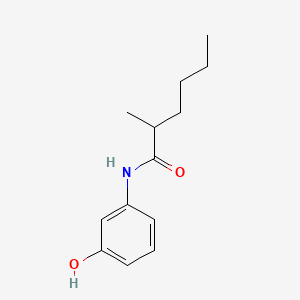
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)



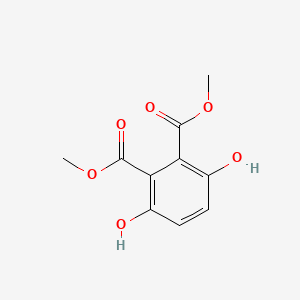
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
